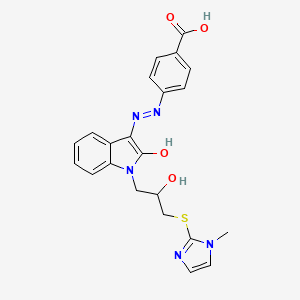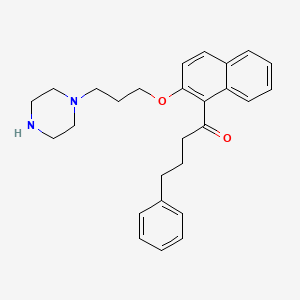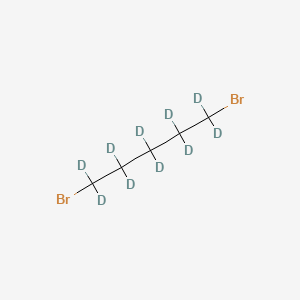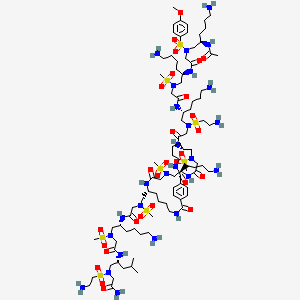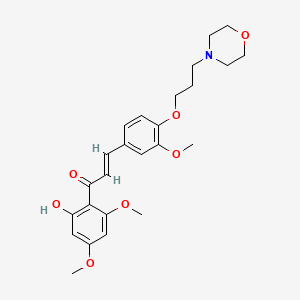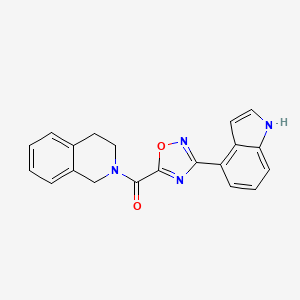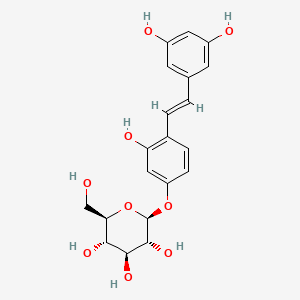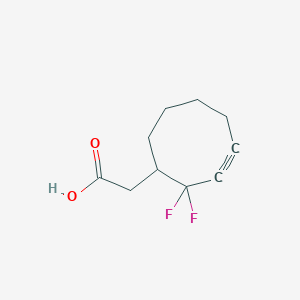
2,2-Difluoro-3-cyclooctyne-1-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-cyclooctyne-1-acetic acid is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is known for its unique structure, which includes a cyclooctyne ring substituted with two fluorine atoms and an acetic acid group. It is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-3-cyclooctyne-1-acetic acid typically involves the following steps :
Starting Material: The synthesis begins with 1,3-cyclooctanedione.
Difluorination: The 1,3-cyclooctanedione is subjected to a difluorination reaction using Selectfluor reagent under standard conditions to produce 2,2-difluoro-1,3-cyclooctanedione.
Wittig Reaction: The difluorinated compound is then introduced into a Wittig reaction with a phosphonium salt and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final product, this compound.
Analyse Chemischer Reaktionen
2,2-Difluoro-3-cyclooctyne-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-cyclooctyne-1-acetic acid has several scientific research applications :
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-cyclooctyne-1-acetic acid involves its ability to participate in strain-promoted cycloaddition reactions. The cyclooctyne ring’s strain energy makes it highly reactive towards azides, enabling it to form stable triazole linkages without the need for a catalyst . This property is particularly useful in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-3-cyclooctyne-1-acetic acid is unique due to its difluorinated cyclooctyne structure. Similar compounds include:
3-Cyclooctyne-1-acetic acid: Lacks the difluorination, making it less reactive in cycloaddition reactions.
2,2-Difluoro-1,3-cyclooctanedione: An intermediate in the synthesis of this compound, but lacks the acetic acid group.
Difluorocyclooctyne-CH2-COOH: Another name for this compound, highlighting its structural features.
Eigenschaften
Molekularformel |
C10H12F2O2 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
2-(2,2-difluorocyclooct-3-yn-1-yl)acetic acid |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)6-4-2-1-3-5-8(10)7-9(13)14/h8H,1-3,5,7H2,(H,13,14) |
InChI-Schlüssel |
FZHPOZJTSSQXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C#CC1)(F)F)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
